2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Description

Properties

IUPAC Name |

2,5-dichloro-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHFPXQFRBNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379192 | |

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-55-4 | |

| Record name | 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline, identified by the CAS Number 175135-55-4 , is a halogenated aromatic amine featuring a pyrrole moiety.[1][2][3] This compound represents a key building block in medicinal chemistry, merging the structural features of substituted anilines and N-arylpyrroles. The pyrrole ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions.[4] Similarly, the strategic placement of chlorine atoms on the aniline ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for its utilization in research and drug development.

Physicochemical and Structural Properties

The structural and physical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes, predicting solubility, and understanding its potential behavior in biological systems.

| Property | Value |

| CAS Number | 175135-55-4 |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically a solid (powder or crystalline) |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Predicted LogP | ~4.0-4.5 (Estimation based on similar structures) |

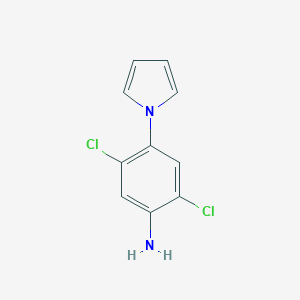

Chemical Structure:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Clauson-Kaas Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-1,4-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as both the solvent and the acid catalyst, which is a classic condition for the Clauson-Kaas reaction.

-

Excess 2,5-dimethoxytetrahydrofuran: A slight excess is used to ensure the complete consumption of the starting amine.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Neutralization and Extraction: Standard procedures to isolate the organic product from the acidic reaction medium and aqueous byproducts.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several promising avenues for drug discovery.

-

Kinase Inhibitors: The pyrrole and substituted aniline moieties are common features in various kinase inhibitors. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring. [5]The dichloro-substitution pattern on the aniline ring can be explored to achieve selective binding to the ATP-binding pockets of various kinases.

-

Antimicrobial Agents: Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities. [4]The lipophilic nature imparted by the chlorine atoms could enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

-

Anticancer Agents: Many compounds containing pyrrole and aniline substructures exhibit antiproliferative properties. For example, certain pyrrolo[1,2-a]quinoxalines, which can be synthesized from pyrrolyl anilines, have shown potent in vitro antiproliferative activities. [6]

-

Central Nervous System (CNS) Active Agents: The ability of the pyrrole scaffold to interact with various receptors and enzymes in the CNS is well-documented. Modifications of this core structure could lead to the discovery of novel agents for neurological disorders.

Safety and Handling

Substituted anilines are a class of compounds that require careful handling due to their potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for short-term use). [7]* Engineering Controls: All work with this compound should be performed in a well-ventilated chemical fume hood. [7]* Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and commercially available building block for synthetic and medicinal chemistry. Its synthesis is readily achievable through established methods like the Clauson-Kaas reaction. While its specific biological profile is yet to be fully elucidated in the public domain, its structural components suggest significant potential for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurology. This technical guide serves as a foundational resource for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

-

Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., ... & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(7), 517-526. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available from: [Link]

-

Journal of Organic Chemistry & Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]

-

University of California, Riverside Environmental Health & Safety. Aniline. Available from: [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

-

BIOGEN Científica. This compound. Available from: [Link]

-

PubMed. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Available from: [Link]

-

PubMed Central. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Available from: [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

Sources

- 1. 175135-55-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS: 175135-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound CAS#: 175135-55-4 [amp.chemicalbook.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 6. Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Introduction

In the landscape of medicinal chemistry, the aniline scaffold is both a cornerstone and a caution. Its synthetic versatility and ability to engage with a multitude of biological targets have made it a staple in drug discovery libraries. However, the aniline motif is also a well-documented "structural alert," primarily due to its propensity for metabolic bioactivation into reactive, and potentially toxic, species.[1][2] It is within this context of opportunity and challenge that we examine this compound.

This molecule integrates three key structural features: a dichlorinated benzene ring, a primary aromatic amine (aniline), and a pyrrole substituent. This combination suggests a nuanced profile of lipophilicity, basicity, and metabolic stability that warrants careful characterization. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physicochemical properties is not merely academic; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, guiding formulation strategies, and anticipating potential toxicological liabilities.[3]

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document offers detailed, field-proven experimental protocols for the empirical validation of these properties, explains the causal reasoning behind methodological choices, and situates the compound within the broader context of modern drug development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers.

Caption: Chemical Structure of this compound

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 175135-55-4 | [4] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | |

| Molecular Weight | 227.09 g/mol | Calculated |

Physicochemical Properties: Predictive Summary

A preliminary assessment using computational models provides a valuable baseline for subsequent experimental work. These predicted values help in designing experiments and anticipating the compound's behavior.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

| Boiling Point | 363.8 ± 42.0 °C | Indicates thermal stability and volatility. | [5] |

| Density | 1.39 ± 0.1 g/cm³ | Relevant for formulation and manufacturing processes. | [5] |

| pKa (most basic) | 0.35 ± 0.10 | Determines the ionization state at physiological pH, impacting solubility and membrane permeability. | [5] |

| XLogP3-AA | ~3.5 - 4.0 | Predicts lipophilicity, a key factor in the ADME profile and adherence to "drug-likeness" rules. | Analog Comparison[6] |

Core Physicochemical Parameters: In-Depth Analysis and Experimental Determination

The following sections provide both the theoretical importance and the practical methodologies for determining the most critical physicochemical properties for a drug candidate.

A. Lipophilicity (LogP)

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is arguably one of the most critical parameters in drug design. It quantifies a molecule's lipophilicity ("greasiness"), which governs its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[7][8] According to Lipinski's "Rule of Five," an orally administered drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption and to avoid issues like sequestration in fatty tissues.[9] For compounds targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal, balancing membrane permeability with sufficient water solubility to remain in circulation.[8] Given the dichlorinated aromatic structure, this compound is expected to be significantly lipophilic.

Trustworthiness: Protocol for LogP Determination by HPLC

The High-Performance Liquid Chromatography (HPLC) method is a reliable and high-throughput technique for estimating LogP values. It is based on the correlation between a compound's retention time on a reverse-phase (lipophilic) column and its known LogP value.

Caption: Experimental workflow for LogP determination via HPLC.

Step-by-Step Methodology:

-

System Preparation: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and water, run isocratically.

-

Calibration Curve Construction:

-

Prepare a set of 5-7 standard compounds with well-documented LogP values that span a range (e.g., from -1 to 5).

-

Inject each standard individually and record its retention time (t R). Also, determine the column dead time (t 0) by injecting a non-retained compound like uracil.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t R - t 0) / t 0 .

-

Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to generate a calibration curve. The R² value should be >0.98 for a trustworthy correlation.

-

-

Sample Analysis:

-

Prepare a dilute solution of this compound in the mobile phase.

-

Inject the sample and record its retention time (t R).

-

-

LogP Calculation:

-

Calculate the capacity factor (k) for the test compound using its measured t R.

-

Using the equation from the linear regression of the calibration curve, calculate the LogP value for the test compound from its log(k) value.[10]

-

B. Aqueous Solubility

Expertise & Experience: Solubility is a " go/no-go " parameter in early drug development. A compound must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration if necessary. The "like dissolves like" principle suggests that this compound, with its largely non-polar structure, will have low intrinsic water solubility.[11] However, the presence of the basic aniline nitrogen means its solubility will be highly pH-dependent. In the acidic environment of the stomach (pH 1-3), the amine group will be protonated, forming a more polar and thus more soluble hydrochloride salt. This is a critical insight for designing oral formulations.

Trustworthiness: Protocol for Qualitative pH-Dependent Solubility

This protocol provides a rapid and resource-efficient way to classify a compound's solubility and confirm its acidic/basic character, which is a self-validating system.

Caption: Decision tree for qualitative solubility classification.

Step-by-Step Methodology:

-

Preparation: Add approximately 1-5 mg of the compound to four separate, labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: (a) Deionized Water, (b) 5% w/v Hydrochloric Acid (HCl), (c) 5% w/v Sodium Hydroxide (NaOH), and (d) Dichloromethane (DCM) or another suitable organic solvent.

-

Observation: Vigorously agitate each tube for 30-60 seconds. Observe if the solid dissolves completely.[12]

-

Interpretation:

-

Insoluble in Water, Soluble in 5% HCl: This is the expected result. It indicates the presence of a basic functional group (the aniline amine) that forms a soluble salt in acid.[13]

-

Insoluble in 5% NaOH: Confirms the absence of a significant acidic functional group.

-

Soluble in DCM: Confirms its character as a predominantly non-polar organic molecule.

-

C. Acidity/Basicity (pKa)

Expertise & Experience: The acid dissociation constant (pKa) of the conjugate acid of the aniline nitrogen is a precise measure of its basicity. This value dictates the percentage of the molecule that is ionized at a given pH. At physiological pH (7.4), a compound with a pKa significantly lower than 7.4 will exist predominantly in its neutral, more lipophilic form, favoring membrane crossing. Conversely, a higher pKa would mean it is mostly ionized (protonated), increasing aqueous solubility but potentially hindering passive diffusion into cells. The predicted pKa of 0.35 is extremely low for an aniline, suggesting the strong electron-withdrawing effects of the two chlorine atoms and the pyrrole ring significantly reduce the electron density on the nitrogen, making it a very weak base.[5][14] Verifying this experimentally is crucial.

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a gold-standard method for pKa determination, providing highly accurate and reliable data.

Caption: Protonation equilibrium for the aniline moiety.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system where both the neutral and protonated forms are soluble (e.g., a water/methanol or water/dioxane mixture).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add the acid titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point volume (Veq) from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the neutral base [R-NH₂] and its conjugate acid [R-NH₃⁺] are equal, as dictated by the Henderson-Hasselbalch equation.[15]

-

Conclusion: A Molecule of Dual Character

This compound presents a profile of significant interest for drug discovery. Its predicted high lipophilicity and very low basicity define its physicochemical character. The dichlorination and pyrrole substitution create a molecule that is likely to be membrane-permeable but will exhibit poor aqueous solubility at physiological pH, posing a distinct challenge for formulation.

Crucially, the presence of the aniline substructure cannot be overlooked. While this moiety provides a valuable handle for synthetic modification, it also serves as a structural alert for potential CYP450-mediated metabolic activation.[1] The insights gained from the rigorous physicochemical characterization outlined in this guide are therefore indispensable. They not only inform strategies to optimize for drug-like properties but also provide the essential foundation for undertaking the critical toxicological and metabolic studies necessary to advance a compound of this class toward a therapeutic reality.

References

- 2a biotech. (n.d.). This compound.

-

Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis.... Retrieved from [Link]

-

ACS Publications. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa predictions of some aniline derivatives by ab initio calculations. Retrieved from [Link]

-

National Institutes of Health. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

-

National Institutes of Health. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

PubMed. (2021, September 9). Chemical characterization of anemia-inducing aniline-related substances and their application to the construction of a decision tree-based anemia prediction model. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical characterization of anemia-inducing aniline-related substances and their application to the construction of a decision tree-based anemia prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 175135-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound CAS#: 175135-55-4 [amp.chemicalbook.com]

- 6. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Introduction to log P and log D in drug development [pion-inc.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. journaleras.com [journaleras.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

This guide provides a comprehensive walkthrough of the analytical methodologies and deductive reasoning required for the complete structural elucidation of 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the causal relationships behind experimental choices and data interpretation, fostering a deeper understanding of the structure elucidation workflow as a self-validating system. The aniline scaffold is a prevalent motif in medicinal chemistry, yet it is also a known "structural alert" due to its potential for metabolic bioactivation into reactive metabolites.[1][2] Consequently, understanding the precise structure and electronic nature of substituted anilines like the title compound is of paramount importance in early-stage drug discovery and safety assessment.

Introduction to the Target Molecule and the Elucidation Strategy

This compound (CAS No. 175135-55-4) is a polysubstituted aromatic compound featuring a dichlorinated aniline ring linked to a pyrrole moiety via a nitrogen-carbon bond.[3][4] The elucidation of such a structure relies on a synergistic application of multiple spectroscopic techniques.[5][6] No single method provides all the necessary information, but together they offer a complete and unambiguous picture of the molecular architecture.

Our strategy is rooted in a logical, stepwise process:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula, providing the fundamental building blocks of the molecule.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present, confirming the presence of the aniline and pyrrole moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework, establish connectivity between different parts of the molecule, and define the substitution pattern on both aromatic rings.

This guide will utilize predicted spectroscopic data, grounded in established principles and data from closely related analogs, to illustrate the elucidation process. This approach is often necessary in research when dealing with novel compounds for which reference spectra are not yet available.

Mass Spectrometry: Unveiling the Molecular Formula

Mass spectrometry is the initial and indispensable step, providing the molecular weight of the compound.[7] For this compound, high-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Data Interpretation and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₈Cl₂N₂. The expected monoisotopic mass is 238.0064 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms)

-

(M+2)⁺: (containing one ³⁵Cl and one ³⁷Cl atom)

-

(M+4)⁺: (containing two ³⁷Cl atoms)

The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 239.0139 | C₁₀H₉Cl₂N₂ |

| [M+2+H]⁺ | 241.0110 | C₁₀H₉³⁵Cl³⁷ClN₂ |

| [M+4+H]⁺ | 243.0080 | C₁₀H₉³⁷Cl₂N₂ |

Under harder ionization conditions like Electron Ionization (EI), fragmentation would occur.[8] The fragmentation pattern provides further structural clues. Common fragmentation pathways for N-aryl pyrroles can involve cleavage of the bond between the two rings, and for halogenated anilines, the loss of chlorine radicals or HCl is a typical fragmentation pathway.[9][10]

Diagram 1: Logical Flow for Mass Spectrometry Analysis

Caption: Workflow for MS-based structural analysis.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[11] For our target compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, and the aromatic C-H and C=C bonds of both the aniline and pyrrole rings.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted FTIR Spectrum and Interpretation

The FTIR spectrum will provide clear evidence for the key functional moieties.

Table 2: Predicted FTIR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3350 | Medium | N-H asymmetric and symmetric stretching | Confirms the presence of a primary amine (-NH₂) group.[12] |

| 3150-3050 | Medium-Weak | Aromatic C-H stretching | Characteristic of C-H bonds on both the aniline and pyrrole rings. |

| 1620-1600 | Medium | N-H scissoring (bending) | Further evidence for the primary amine.[12] |

| 1580-1450 | Strong | Aromatic C=C stretching | Indicates the presence of the benzene and pyrrole rings. |

| 1330-1250 | Strong | Aromatic C-N stretching | Associated with the C-N bond of the aniline.[12] |

| 1200-1100 | Medium | Pyrrole ring C-N stretching | Characteristic vibration of the pyrrole ring C-N bond.[11] |

| 850-750 | Strong | C-H out-of-plane bending & C-Cl stretching | The substitution pattern on the benzene ring influences this region. The C-Cl stretches also appear here. |

The presence of two distinct bands in the 3450-3350 cm⁻¹ region is a hallmark of a primary amine. The combination of these bands with the aromatic C=C and C-N stretching vibrations provides strong, self-validating evidence for the core structure of a substituted aromatic amine with a pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[13] We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. For more complex structures, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish H-H and C-H correlations, respectively.

¹H NMR Spectrum: Predicted Data and Interpretation

The ¹H NMR spectrum will show distinct signals for the protons on the aniline ring, the pyrrole ring, and the amine group. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing Cl atoms and the pyrrole ring, and the electron-donating NH₂ group). Based on data for 2,5-dichloroaniline and 2-(1H-pyrrol-1-yl)aniline, we can predict the following spectrum.[13][14]

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | s | 1H | H-3 | This proton is ortho to the pyrrole group and meta to the NH₂ group. It appears as a singlet due to the lack of adjacent protons. |

| ~6.90 | t, J ≈ 2.2 Hz | 2H | H-β (pyrrole) | The two β-protons of the pyrrole ring are equivalent and couple to the two α-protons, appearing as a triplet. |

| ~6.75 | s | 1H | H-6 | This proton is ortho to the NH₂ group and meta to a Cl atom. It appears as a singlet. |

| ~6.35 | t, J ≈ 2.2 Hz | 2H | H-α (pyrrole) | The two α-protons of the pyrrole ring are equivalent and couple to the two β-protons, appearing as a triplet.[13] |

| ~4.50 | br s | 2H | -NH₂ | The amine protons are typically broad and do not couple with other protons. The chemical shift can vary with concentration and solvent. |

¹³C NMR Spectrum: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Online prediction tools and data from analogs can provide a reliable estimation.[15][16][17]

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142.0 | C-1 | The carbon bearing the amino group is deshielded. |

| ~135.0 | C-4 | The carbon attached to the pyrrole nitrogen is significantly deshielded. |

| ~130.0 | C-2 | The carbon bearing a chlorine atom is deshielded. |

| ~125.0 | C-5 | The second carbon bearing a chlorine atom. |

| ~122.0 | C-α (pyrrole) | The α-carbons of the pyrrole ring. |

| ~120.0 | C-6 | Aromatic CH carbon. |

| ~118.0 | C-3 | Aromatic CH carbon. |

| ~110.0 | C-β (pyrrole) | The β-carbons of the pyrrole ring are more shielded than the α-carbons. |

Diagram 2: NMR-Based Structure Elucidation Pathway

Caption: Logical steps in NMR data interpretation.

Conclusion: A Unified Structural Hypothesis

By integrating the data from mass spectrometry, FTIR, and NMR spectroscopy, we can construct a complete and validated structure for this compound.

-

MS confirms the molecular formula C₁₀H₈Cl₂N₂.

-

FTIR confirms the presence of a primary aniline and aromatic rings.

-

¹H and ¹³C NMR provide the definitive connectivity, showing a 1,2,4,5-tetrasubstituted benzene ring and a 1-substituted pyrrole ring. The chemical shifts and multiplicities of the signals are fully consistent with the proposed structure.

This multi-faceted approach ensures the trustworthiness of the final structural assignment, providing a solid foundation for further research and development activities involving this molecule.

References

- Roesky, H. W., & Kennepohl, P. (Eds.). (2008). Experiments in Modern NMR Spectroscopy. Wiley-VCH.

-

Li, Y., Wang, B., & Sun, J. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond. Royal Society of Chemistry. [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2656–2664. [Link]

-

McMurry, J. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Lima, J. A. F., Sousa, J. F., Siqueira, F. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5), 641-644. [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. [Link]

-

Fuloria, S., & Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. [Link]

-

Liu, W., Ma, Y., Yin, Y. W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in mass spectra. [Link]

-

Sharma, R., & Kumar, V. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 1(1), 1-15. [Link]

-

Guan, Y., et al. (2021). CASCADE. Colorado State University. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). 4-(1H-pyrrol-1-yl)aniline. [Link]

-

SpectraBase. (n.d.). 2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts. [Link]

-

Finetech Industry Limited. (n.d.). This compound. [Link]

-

BIOGEN Científica. (n.d.). This compound. [Link]

-

ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. [Link]

-

Harbin Institute of Technology. (n.d.). Synthesis, characterization, and spectroscopic properties of 2-(3,5,6-trichloro-1,4-benzoquinon-2-yl)-neo-fused hexaphyrin. [Link]

-

AIDIC. (n.d.). Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. [Link]

-

ResearchGate. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

-

MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]aniline_DFT_parr_indices_ADMET_molecular_docking_and_molecular_dynamics)

-

Kalgutkar, A. S. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Current medicinal chemistry, 22(4), 438–464. [Link]

-

ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). [Link]

-

MDPI. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. [Link]

-

Kalgutkar, A. S. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Current Medicinal Chemistry, 22(4), 438-464. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS: 175135-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound [biogen.es]

- 4. acdlabs.com [acdlabs.com]

- 5. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. CASCADE [nova.chem.colostate.edu]

- 15. PROSPRE [prospre.ca]

- 16. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structural complexity, featuring a dichlorinated benzene ring and a pyrrole moiety, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By understanding the theoretical underpinnings of its spectral behavior, researchers can effectively identify and characterize this molecule, ensuring the integrity of their experimental work. This document is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The molecule consists of a central aniline ring substituted with two chlorine atoms, an amino group, and a pyrrole ring. The electronic environment of each atom is influenced by the interplay of inductive and resonance effects from these substituents, which in turn governs the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the aniline and pyrrole rings, as well as the amine protons.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH₂ | 3.5 - 4.5 | Broad Singlet | - | The chemical shift of amine protons is variable and concentration-dependent. The protons are exchangeable with D₂O. |

| Aniline H-3 | 6.8 - 7.0 | Singlet | - | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing chlorine and pyrrole groups. |

| Aniline H-6 | 7.2 - 7.4 | Singlet | - | This proton is ortho to a chlorine atom and meta to the amino group, leading to a downfield shift compared to H-3. |

| Pyrrole H-2', H-5' | 6.2 - 6.4 | Triplet | ~2.2 | These protons are equivalent due to symmetry and are coupled to the H-3' and H-4' protons. |

| Pyrrole H-3', H-4' | 6.0 - 6.2 | Triplet | ~2.2 | These protons are also equivalent and are coupled to the H-2' and H-5' protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to assign the peaks to the corresponding protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aniline C-1 | 140 - 145 | Carbon atom attached to the amino group. |

| Aniline C-2 | 125 - 130 | Carbon atom attached to a chlorine atom. |

| Aniline C-3 | 115 - 120 | Carbon atom influenced by the ortho amino and meta chloro and pyrrole groups. |

| Aniline C-4 | 130 - 135 | Carbon atom attached to the pyrrole nitrogen. |

| Aniline C-5 | 120 - 125 | Carbon atom attached to a chlorine atom. |

| Aniline C-6 | 128 - 133 | Carbon atom influenced by the ortho chloro and meta amino groups. |

| Pyrrole C-2', C-5' | 118 - 122 | Alpha carbons of the pyrrole ring. |

| Pyrrole C-3', C-4' | 108 - 112 | Beta carbons of the pyrrole ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms based on predicted values and comparison with data from similar structures.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₈Cl₂N₂) is approximately 242.09 g/mol . The mass spectrum should show a molecular ion peak cluster corresponding to this mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, with peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Patterns: Fragmentation may involve the loss of chlorine atoms, cleavage of the bond between the aniline and pyrrole rings, and fragmentation of the pyrrole ring itself.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong | Stretching |

| C-N | 1250 - 1350 | Medium-Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the infrared spectrum.

-

Data Processing: Perform a background subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3][4]

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for its unequivocal identification and characterization. The predicted data and outlined protocols in this guide offer a valuable resource for researchers, ensuring the quality and reliability of their scientific investigations involving this compound. Adherence to these methodologies will facilitate accurate structural elucidation and purity assessment, which are critical for its application in drug development and materials science.

References

-

NIST. Aniline, 2,5-dichloro-, hydrochloride. [Link]

-

Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. [Link]

-

ResearchGate. Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed in two primary stages: the reduction of a commercially available nitroaniline precursor followed by the construction of the pyrrole ring via the classical Paal-Knorr synthesis. This document delves into the mechanistic underpinnings of each reaction, provides detailed, field-tested experimental protocols, and presents quantitative data to ensure reproducibility and scalability. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the synthesis for their specific needs.

Introduction and Strategic Overview

The substituted aniline, this compound, serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic and structural features make it an attractive scaffold for the development of novel therapeutics and functional materials. This guide outlines a logical and efficient two-step synthesis commencing from 2,5-dichloro-4-nitroaniline.

The overall synthetic strategy is depicted below:

Figure 1: High-level overview of the synthetic pathway.

This approach is advantageous due to the ready availability of the starting material and the high-yielding nature of the individual transformations. The following sections will provide a detailed exploration of each synthetic step.

Step 1: Reduction of 2,5-Dichloro-4-nitroaniline

The initial step involves the reduction of the nitro group of 2,5-dichloro-4-nitroaniline to an amine, yielding 2,5-dichloro-1,4-phenylenediamine. This transformation is a critical precursor to the subsequent pyrrole ring formation. While various reduction methods are available for nitroarenes, the use of hydrazine hydrate in the presence of a catalyst is a common and effective approach.[1]

Mechanistic Rationale

The reduction of a nitro group with hydrazine hydrate typically proceeds via a catalytic transfer hydrogenation mechanism. A catalyst, often a transition metal like palladium on carbon or in this case, potentially facilitated by a quinone, is employed. The hydrazine hydrate serves as the hydrogen donor. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before the final amine is formed. The choice of hydrazine hydrate is advantageous due to its ease of handling compared to gaseous hydrogen.

Detailed Experimental Protocol

Objective: To synthesize 2,5-dichloro-1,4-phenylenediamine from 2,5-dichloro-4-nitroaniline.

Materials:

-

2,5-Dichloro-4-nitroaniline

-

Deionized water

-

Sodium hydroxide

-

1,4-Naphthoquinone (catalyst)

-

Hydrazine hydrate solution (80%)

-

Reaction vessel equipped with a stirrer and reflux condenser

Procedure:

-

To the reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.[2]

-

Add 25 g of 80% hydrazine hydrate solution to the mixture.[2]

-

Stir the reaction mixture continuously and heat to a temperature range of 85°C to 95°C.[2]

-

Maintain this temperature and continue stirring for 9 hours to ensure the reaction goes to completion.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and separate the product by filtration.

-

Wash the filter cake with deionized water.

-

Dry the product under appropriate conditions to yield 2,5-dichloro-1,4-phenylenediamine.[2]

Quantitative Data and Yield

| Starting Material | Product | Reagents | Temperature | Time | Yield | Purity | Reference |

| 2,5-Dichloro-4-nitroaniline (41.4 g) | 2,5-Dichloro-1,4-phenylenediamine (34.0 g) | NaOH, 1,4-Naphthoquinone, Hydrazine hydrate | 85-95°C | 9 h | ~96% | 99.6% (GC) | [2] |

Step 2: Paal-Knorr Synthesis of the Pyrrole Ring

The second and final step is the construction of the pyrrole ring using the Paal-Knorr synthesis. This classic and reliable reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] In this case, the newly synthesized 2,5-dichloro-1,4-phenylenediamine is reacted with a suitable 1,4-dicarbonyl precursor, such as 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde in situ under acidic conditions.

Mechanistic Rationale

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism.[3][5] The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, making it more electrophilic. The primary amine then attacks the protonated carbonyl to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to form the stable aromatic pyrrole ring.[3][6] The ring-closing step is often the rate-determining step.[6]

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Paal-Knorr reaction.

Materials:

-

2,5-Dichloro-1,4-phenylenediamine

-

2,5-Dimethoxytetrahydrofuran

-

Ethanol

-

Glacial acetic acid

-

Microwave reactor (optional, conventional heating can be used)

-

TLC supplies for reaction monitoring

-

Ethyl acetate and water for workup

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel (e.g., a microwave vial), dissolve 2,5-dichloro-1,4-phenylenediamine (1 equivalent) in ethanol.

-

Add 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid.[6]

-

If using a microwave reactor, seal the vial and irradiate the mixture at a set temperature (e.g., 80-120°C) until the reaction is complete as monitored by TLC.[6] For conventional heating, reflux the mixture for an appropriate amount of time.

-

After completion, cool the reaction mixture to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Outcomes and Characterization

The final product, this compound, is expected to be a solid. Characterization can be performed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyrrole ring protons and the aromatic protons of the dichlorophenyl group, as well as a signal for the amine protons.

-

¹³C NMR: Will display the expected number of signals corresponding to the different carbon environments in the molecule.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

IR Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the amine and the C-H and C=C stretches of the aromatic rings.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently cited synthetic methodologies.[3][4][6][7] The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, known for its reliability and broad substrate scope.[3][7] The reduction of nitroarenes is a fundamental transformation in organic synthesis with numerous validated procedures.[1]

To ensure the success and reproducibility of this synthesis, the following self-validating checks should be implemented:

-

Starting Material Purity: The purity of the initial 2,5-dichloro-4-nitroaniline and the intermediate 2,5-dichloro-1,4-phenylenediamine should be confirmed by melting point and spectroscopic methods before proceeding to the next step.

-

Reaction Monitoring: Consistent monitoring of each reaction by TLC is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.

-

Spectroscopic Confirmation: The structure of the final product and key intermediates must be rigorously confirmed by a combination of NMR, MS, and IR spectroscopy. The obtained data should be compared with expected values.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for this compound. By breaking down the synthesis into two logical and well-understood steps—nitro reduction and Paal-Knorr pyrrole synthesis—this guide provides researchers with a clear and actionable roadmap. The inclusion of mechanistic insights, detailed experimental protocols, and quantitative data is intended to facilitate the successful and efficient synthesis of this valuable chemical intermediate. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide range of related heterocyclic compounds.

References

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

- Google Patents. (n.d.). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

-

Justia Patents. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.

-

Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. Retrieved from [Link]

-

ScienceDirect. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

-

PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. 2,5-Dichlorobenzene-1,4-diamine | 20103-09-7 [chemicalbook.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline: Core Starting Materials and Strategic Synthesis

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmacologically active molecules. The focus is on the critical starting materials and the strategic rationale behind the chosen synthetic routes, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrrole-Aniline Scaffold

The this compound moiety is a significant pharmacophore found in a range of biologically active compounds. The unique electronic and structural properties imparted by the pyrrole ring in conjunction with the substituted aniline core make it a valuable building block in medicinal chemistry. The synthesis of this molecule, therefore, requires a robust and efficient strategy, beginning with readily accessible starting materials.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound logically disconnects the molecule at the C-N bond between the aniline nitrogen and the pyrrole ring. This suggests a convergent synthesis strategy where a substituted aniline precursor is coupled with a pyrrole-forming reagent.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary starting materials: 2,5-dichloro-1,4-phenylenediamine and a suitable C4 synthon for the pyrrole ring, most commonly 2,5-dimethoxytetrahydrofuran . The core of the synthesis lies in the efficient execution of a pyrrole-forming reaction, such as the Paal-Knorr or Clauson-Kaas synthesis.

Part 1: Synthesis of Key Starting Materials

The commercial availability of the starting materials can vary, and in many instances, their synthesis in the laboratory is a necessary first step.

Synthesis of 2,5-Dichloro-1,4-phenylenediamine

This substituted diamine is a crucial building block. Several synthetic routes are available, often starting from more common precursors like 2,5-dichloroaniline or 2,5-dichloro-4-nitroaniline.

Method A: Reduction of 2,5-Dichloro-4-nitroaniline

A common and high-yielding approach involves the reduction of the nitro group of 2,5-dichloro-4-nitroaniline.[1] This transformation is a cornerstone of substituted aniline synthesis.[2]

-

Reaction Scheme:

Caption: Reduction of a nitroarene to an aniline.

-

Experimental Protocol (Hydrazine Hydrate Reduction):

-

To a reaction vessel, add deionized water, pulverized 2,5-dichloro-4-nitroaniline, sodium hydroxide, and a catalytic amount of 1,4-naphthoquinone.[1]

-

Add an 80% solution of hydrazine hydrate to the mixture.[1]

-

Stir the reaction mixture continuously at 85-95°C for approximately 9 hours to ensure the reaction goes to completion.[1]

-

After the reaction is complete, the product is isolated by filtration.[1]

-

The filter cake is washed with deionized water and dried to yield 2,5-dichloro-1,4-benzenediamine.[1]

-

Method B: From 2,5-Dichloroaniline via Azo Coupling and Reduction

An alternative route begins with 2,5-dichloroaniline, which is coupled with an aniline diazonium salt to form an azo compound. This intermediate is then reduced to yield the desired diamine.[3]

-

Workflow:

Caption: Synthesis via azo coupling and reduction.

Synthesis of 2,5-Dimethoxytetrahydrofuran

This cyclic acetal serves as a stable and easy-to-handle precursor to succinaldehyde, which is required for the pyrrole ring formation. It is typically prepared from furan.[4][5]

-

Reaction Scheme:

Caption: Two-step synthesis from furan.

-

Experimental Protocol (Improved Method): [5]

-

Preparation of 2,5-Dimethoxy-2,5-dihydrofuran: To a cooled solution (-50°C) of freshly distilled furan in methanol and ether, a cold solution of bromine is added. The acid generated is neutralized with dimethylamine.[5]

-

Reduction to 2,5-Dimethoxytetrahydrofuran: The isolated 2,5-dimethoxy-2,5-dihydrofuran is reduced at room temperature and atmospheric pressure using a Mg-MeOH/Pd-C system. This method avoids the need for high-pressure hydrogenation equipment.[5]

-

Part 2: Core Synthesis of this compound

With the starting materials in hand, the final assembly of the target molecule can proceed. The Clauson-Kaas pyrrole synthesis is a well-established and efficient method for this transformation.[6][7][8]

The Clauson-Kaas Pyrrole Synthesis

This reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.[6][7] The mechanism proceeds through the in-situ formation of the reactive succinaldehyde.

-

Mechanism Overview:

Caption: Clauson-Kaas synthesis workflow.

Experimental Protocol

A modified literature procedure can be employed for the synthesis of the target aniline.[9]

-

A mixture of 2,5-dichloro-1,4-phenylenediamine and 2,5-dimethoxytetrahydrofuran is prepared in a suitable solvent, typically acetic acid.[9]

-

The reaction mixture is heated to reflux with vigorous stirring for a period of 2 to 4 hours.[9]

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The crude product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are dried over a suitable drying agent (e.g., MgSO4) and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,5-Dichloro-1,4-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 20103-09-7 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 696-59-3[10] |

| This compound | C₁₀H₈Cl₂N₂ | 227.09 | 175135-55-4[11] |

Conclusion: A Robust and Validated Synthetic Strategy

The synthesis of this compound is reliably achieved through the Clauson-Kaas reaction, utilizing 2,5-dichloro-1,4-phenylenediamine and 2,5-dimethoxytetrahydrofuran as the key starting materials. The presented guide outlines established and efficient protocols for the preparation of these precursors, ensuring a complete and validated synthetic pathway. This strategic approach provides a solid foundation for the production of this important intermediate for further applications in drug discovery and development.

References

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1336–1371. [Link]

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]

-

Liu, X., et al. (2018). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Advances, 8(3), 1335-1343. [Link]

-

Lin, X., & Cui, J. (1995). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities, 11(2), 145-147. [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and... ResearchGate. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

- Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

-

MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station. [Link]

-

ChemRxiv. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

-

Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

-

Finetech Industry Limited. (n.d.). This compound. Finetech Industry Limited. [Link]

-

Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. ResearchGate. [Link]

-

Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

-

Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses. [Link]

-

BIOGEN Científica. (n.d.). This compound. BIOGEN Científica. [Link]

-

ResearchGate. (2017). Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline... ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]

Sources

- 1. 2,5-Dichlorobenzene-1,4-diamine | 20103-09-7 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 8. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. rsc.org [rsc.org]

- 10. 2,5-Dimethoxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 11. This compound CAS#: 175135-55-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Formation of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline: A Cornerstone Moiety in Kinase Inhibitors

Abstract